Bienvenue dans la boutique en ligne BenchChem!

3-Azido-2,3-dideoxy-d-ribose

Antiviral nucleosides HIV reverse transcriptase Structure-activity relationship

3-Azido-2,3-dideoxy-D-ribose (CAS 138168-21-5; also referred to as 3-azido-2,3-dideoxy-D-erythropentose) is a five-carbon 2,3-dideoxy furanose derivative bearing a single azido (–N₃) substituent at the C-3 position in the ribo (erythro) configuration. It belongs to the class of azido-modified carbohydrate precursors and is employed almost exclusively as a chiral building block (synthon) for the convergent synthesis of 3′-azido-2′,3′-dideoxynucleoside analogs — a family that includes the FDA-approved antiretroviral agent zidovudine (AZT) and numerous investigational anti-HIV nucleosides.

Molecular Formula C5H9N3O3
Molecular Weight 159.14 g/mol
Cat. No. B15124656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-2,3-dideoxy-d-ribose
Molecular FormulaC5H9N3O3
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC(C=O)C(C(CO)O)N=[N+]=[N-]
InChIInChI=1S/C5H9N3O3/c6-8-7-4(1-2-9)5(11)3-10/h2,4-5,10-11H,1,3H2
InChIKeyCCRXJMDIIXJVIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azido-2,3-dideoxy-D-ribose: A Chiral Azido-Sugar Synthon for Antiviral Nucleoside R&D and Click Chemistry Procurement


3-Azido-2,3-dideoxy-D-ribose (CAS 138168-21-5; also referred to as 3-azido-2,3-dideoxy-D-erythropentose) is a five-carbon 2,3-dideoxy furanose derivative bearing a single azido (–N₃) substituent at the C-3 position in the ribo (erythro) configuration [1]. It belongs to the class of azido-modified carbohydrate precursors and is employed almost exclusively as a chiral building block (synthon) for the convergent synthesis of 3′-azido-2′,3′-dideoxynucleoside analogs — a family that includes the FDA-approved antiretroviral agent zidovudine (AZT) and numerous investigational anti-HIV nucleosides [2]. Unlike fully functionalized ribose, the 2,3-dideoxy scaffold eliminates two hydroxyl groups, which is essential for generating nucleoside reverse transcriptase inhibitors (NRTIs) that act as obligate chain terminators [3]. The azido group simultaneously serves as a masked amine (reducible to –NH₂) and a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, making this compound a dual-purpose intermediate that bridges traditional medicinal chemistry with modern chemical biology applications [4].

Why Generic 2,3-Dideoxy Sugars Cannot Replace 3-Azido-2,3-dideoxy-D-ribose in Antiviral and Bioconjugation Workflows


Procurement decisions that treat all 2,3-dideoxy pentoses as interchangeable overlook the fact that the C-3 substituent dictates both the downstream biological activity of the resulting nucleoside and the available ligation chemistry. Unsubstituted 2,3-dideoxy-D-ribose yields nucleosides (e.g., ddI, ddC) that exhibit distinct resistance profiles and are susceptible to specific reverse transcriptase mutations that do not affect 3′-azido congeners [1]. Conversely, replacing the azido group with a 3′-amino or 3′-fluoro substituent alters lipophilicity, hydrogen-bonding capacity, and metabolic activation by host kinases, which can drastically change intracellular triphosphate half-life and antiviral potency [2]. Furthermore, only the azido moiety enables strain-promoted or copper-catalyzed click ligation without the need for protecting-group manipulation, a feature absent in 3-fluoro or 3-unsubstituted analogs [3]. These differences are not cosmetic — they directly affect whether a synthesized nucleoside will exhibit potent wild-type activity, retain efficacy against drug-resistant variants, or be compatible with modern bioorthogonal labeling strategies.

Quantitative Comparator Evidence for 3-Azido-2,3-dideoxy-D-ribose: Azide-Dependent Differentiation vs. Closest Analogs


Anti-HIV Potency of β-Anomeric Nucleoside Derived from 3-Azido-2,3-dideoxy-D-ribose vs. Non-Azido Congeners

The β-anomer of 2,6-diamino-9-(3-azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)purine (AzddDAPR), synthesized via the title compound's protected derivative, exhibited an ED₅₀ of 0.3 μM against HIV-1-induced cytopathogenicity in human MT-4 cells. This potency is approximately 10-fold superior to that of the corresponding 2′,3′-dideoxy-2,6-diaminopurine riboside (ddDAPR; lacking the 3′-azido group) and also exceeds the potency of 3′-azido-2′,3′-dideoxyadenosine (AzddAdo) and 3′-azido-2′,3′-dideoxyguanosine (AzddGuo) [1]. In contrast, the α-anomer (3) bearing the identical 3-azido-2,3-dideoxy sugar but in the alpha configuration showed no observable antiviral activity, highlighting the critical stereochemical requirement at the anomeric center [1].

Antiviral nucleosides HIV reverse transcriptase Structure-activity relationship

Lipophilicity Enhancement by the 3′-Azido Group vs. 2′,3′-Dideoxy Analogs

The azido function on the 2,3-dideoxyribose scaffold significantly increases lipophilicity compared to unsubstituted dideoxy analogs, as demonstrated by octanol/water partition coefficient measurements. Robins et al. (1989) reported a large difference in partition coefficients between the α and β anomers of 3′-azido-2′,3′-dideoxy-2,6-diaminopurine riboside, with the azido group conferring enhanced lipophilicity that could contribute to nonselective membrane transport [1]. This physicochemical property is unique to the azido substituent — the corresponding 3′-amino analog (reduced form) would be substantially more polar, while the 3′-fluoro analog exhibits different hydrogen-bonding characteristics.

Lipophilicity Octanol/water partition Membrane permeability

Click Chemistry Compatibility: Azido-Sugar vs. 3-Fluoro and 2,3-Unsubstituted Dideoxy Sugars

3-Azido-2,3-dideoxy-D-ribose and its nucleoside derivatives are functional in CuAAC click ligation, as evidenced by the ClickSeq methodology which uses azido-2′,3′-dideoxynucleotides to stochastically terminate reverse transcription and subsequently click-ligate via copper-catalyzed alkyne-azide cycloaddition to generate sequencing libraries [1]. This application is structurally impossible with 3-fluoro-2,3-dideoxy or 3-unsubstituted 2,3-dideoxy sugars, which lack the requisite 1,3-dipolar azide functionality. The resulting triazole-linked DNA backbone supports PCR amplification and produces NGS libraries with fewer than 3 chimeric events per million reads, comparable to standard enzymatic ligation methods [1].

Bioorthogonal chemistry ClickSeq Azide-alkyne cycloaddition

Stereochemical Fidelity of the Jeong–Beach–Chu Synthesis from D-Mannitol vs. D-Ribose Routes

The preparative-scale synthesis of 3-azido-2,3-dideoxy-D-ribose derivative 7 (the key protected intermediate) was achieved from D-mannitol in 8 steps with complete stereochemical control at C-3 and C-4, as reported by Jeong, Beach, and Chu (1993/1994) [1]. Competing synthetic routes starting from D-ribose proceed via ribonolactone and lactol intermediates but suffer from lower overall yields (28–35%) due to competing elimination pathways during azide displacement . The D-mannitol route avoids these elimination side reactions by leveraging the inherent C₂-symmetry of mannitol to establish the requisite D-erythro configuration before azide introduction. The Michael addition of azide to the α,β-unsaturated-γ-butyrolactone intermediate 4 was found to be sensitive to the steric bulk of the 5-O protecting group, providing an additional stereochemical control element not available in ribose-based routes [1].

Stereoselective synthesis D-Mannitol Process chemistry

Cross-Resistance Profile of 3′-Azido-2′,3′-dideoxypurine Nucleosides vs. Thymidine Analog Mutations

Although this data pertains to the fully elaborated nucleosides rather than the sugar synthon itself, it directly informs procurement decisions: 3′-azido-2′,3′-dideoxyadenosine (3′-azido-ddA) and 3′-azido-2′,3′-dideoxyguanosine (3′-azido-ddG), both accessible from the target compound, retain activity against HIV-1 variants bearing K65R, L74V, or M184V mutations with IC₅₀ changes of less than 2.0-fold, and against viruses with three or more thymidine analog mutations (TAMs) with IC₅₀ changes of less than 3.5-fold [1]. This is in marked contrast to the approved 3′-azido drug zidovudine (AZT), which shows significant loss of potency against TAM-containing viruses. Furthermore, 3′-azido-ddG does not decrease mitochondrial DNA content in HepG2 cells and exhibits an intracellular triphosphate half-life of 9 hours [1].

Drug resistance HIV NRTI K65R Thymidine analog mutations

Dual-Function Azido Group: Masked Amine vs. 3-Amino-2,3-dideoxy Sugar Procurement

The azido group in 3-azido-2,3-dideoxy-D-ribose serves as a direct precursor to the 3-amino-2,3-dideoxy analog via chemical reduction (e.g., Staudinger reaction or catalytic hydrogenation), meaning a single procurement of the azido sugar provides access to both the azido and amino nucleoside series from one intermediate [1]. Purchasing 3-amino-2,3-dideoxy-D-ribose separately would restrict the user to amino-substituted nucleosides only, without the option of click chemistry functionalization or the distinct metabolic activation pathway of azido nucleosides. The 3′-amino-2,3-dideoxynucleosides themselves exhibit biological activities distinct from their azido counterparts, including activity against different viral targets [1].

Prodrug strategy Azide reduction 3′-Amino nucleosides

Optimal Procurement and Deployment Scenarios for 3-Azido-2,3-dideoxy-D-ribose Based on Quantitative Evidence


Anti-HIV Nucleoside Lead Optimization Requiring Sub-Micromolar Potency Against Wild-Type and Drug-Resistant HIV-1

Medicinal chemistry programs targeting HIV-1 reverse transcriptase should procure the β-anomeric 3-azido-2,3-dideoxy-D-ribose derivative for condensation with purine nucleobases (particularly 2,6-diaminopurine). The resulting β-anomeric nucleoside AzddDAPR has demonstrated ED₅₀ of 0.3 μM — a 10-fold improvement over non-azido ddDAPR [1]. Furthermore, 3′-azido-ddA and 3′-azido-ddG derived from this sugar scaffold retain activity against viruses carrying K65R, L74V, and M184V mutations with less than 2-fold IC₅₀ shifts, and against multi-TAM viruses with less than 3.5-fold shifts [2]. The intracellular triphosphate half-life of 9 hours for 3′-azido-ddG supports once-daily dosing potential [2]. Laboratories synthesizing NRTI candidates should specify the β-anomer and request documentation of anomeric purity from suppliers.

Bioorthogonal Labeling and ClickSeq NGS Library Preparation Using Azido-dNTP Building Blocks

Core facilities and genomics laboratories implementing fragmentation-free ClickSeq protocols require azido-2′,3′-dideoxynucleoside triphosphates that are structurally derived from 3-azido-2,3-dideoxy-D-ribose. The ClickSeq method, validated on viral RNA and mRNA, uses these azido-dNTPs to generate 3′-azido-blocked cDNA fragments that are subsequently click-ligated to 5′-alkyne-modified Illumina adaptors via CuAAC, producing libraries with fewer than 3 chimeric events per million reads — performance comparable to standard enzymatic ligation but without the associated artifacts of chimera formation and artifactual recombination [3]. The triazole-linked DNA backbone is PCR-compatible and biocompatible for in vitro transcription. Procurement teams should verify that the azido-sugar synthon has not been contaminated with 3-amino or 3-hydroxy byproducts, as these would generate dNTPs incapable of click ligation.

Nucleoside Library Synthesis Requiring Dual Azido/Amino Chemotype Access from a Single Synthon

Academic and industrial laboratories building focused nucleoside libraries for antiviral screening should procure 3-azido-2,3-dideoxy-D-ribose as a single versatile building block rather than separately sourcing the 3-azido, 3-amino, and unsubstituted 2,3-dideoxy sugars. After Vorbrüggen glycosylation with silylated nucleobases, the resulting 3′-azido nucleoside can be screened directly or reduced (Staudinger reaction: PPh₃/H₂O) to the corresponding 3′-amino nucleoside — a chemotype associated with distinct biological activities [4]. This strategy reduces the number of sugar building blocks required from three to one, simplifies inventory management, and enables parallel SAR exploration of the azido and amino series from a single synthetic intermediate. The protected 1,5-di-O-acetyl-3-azido-2,3-dideoxy-D-ribofuranose derivative is the recommended form for direct glycosylation reactions [4].

Synthesis of 3′-Azido-2′,3′-dideoxyguanosine (3′-Azido-ddG) for Hepatitis B and HIV Preclinical Evaluation

3′-Azido-2′,3′-dideoxyguanosine (3′-azido-ddG), accessible via glycosylation of 3-azido-2,3-dideoxy-D-ribose derivatives with guanine, has demonstrated potent anti-HIV activity (IC₅₀ 0.19–2.1 μM across multiple cell lines) without cytotoxicity in primary lymphocytes or epithelial cells, and importantly does not decrease mitochondrial DNA content in HepG2 cells — a key toxicity liability of several approved NRTIs [2]. Patents also describe the use of 3′-azido-2′,3′-dideoxyguanosine for treatment of hepatitis B viral infections [5]. Procurement of high-purity 3-azido-2,3-dideoxy-D-ribose (typically ≥95% by HPLC from commercial vendors) with certificate of analysis confirming the D-erythro configuration is essential for reproducing the favorable toxicity profile reported in the literature, as contamination with the α-anomer or stereochemical impurities could introduce confounding cytotoxicity.

Quote Request

Request a Quote for 3-Azido-2,3-dideoxy-d-ribose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.